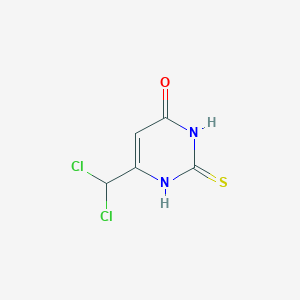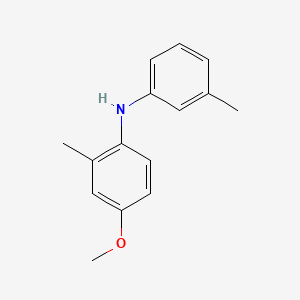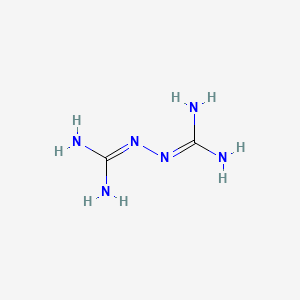
Biguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biguanidine, also known as imidodicarbonimidic diamide, is an organic compound with the chemical formula HN(C(NH)NH2)2. It is a colorless solid that dissolves in water to form a highly basic solution. This compound is known for its ability to hydrolyze slowly to ammonia and urea. This compound has significant applications in various fields, including medicine, chemistry, and industry.
Vorbereitungsmethoden
Biguanidine can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with ammonia in a Pinner-type process. This reaction yields this compound as a product. The reaction conditions typically involve heating the reactants in a sealed tube at elevated temperatures.
Industrial production of this compound often involves the use of dicyandiamide and ammonia as starting materials. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
Biguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form guanidine derivatives. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: this compound can be reduced to form amines. This reaction often involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions with various electrophiles. For example, it can react with alkyl halides to form N-alkylated this compound derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield guanidine derivatives, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Biguanidine has a wide range of scientific research applications:
Chemistry: this compound is used as a ligand in coordination chemistry and as a catalyst in organic synthesis. Its strong basicity makes it useful in various catalytic reactions.
Biology: this compound derivatives, such as metformin, are widely used in the treatment of diabetes mellitus type 2. These compounds help regulate blood glucose levels by increasing insulin sensitivity.
Medicine: this compound-based compounds have been studied for their potential anticancer, antibacterial, and antifungal properties. They are also used as antiseptics and disinfectants.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals. It is also used as a corrosion inhibitor and in water treatment processes.
Wirkmechanismus
The mechanism of action of biguanidine and its derivatives is complex and varies depending on the specific application. In the case of metformin, a widely used this compound derivative, the mechanism involves the inhibition of mitochondrial complex I, leading to reduced ATP production and activation of AMP-activated protein kinase (AMPK). This results in increased insulin sensitivity, reduced gluconeogenesis, and decreased blood glucose levels.
In other applications, this compound compounds may interact with cellular membranes, proteins, or enzymes, leading to various biological effects. For example, this compound-based antiseptics disrupt bacterial cell membranes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Biguanidine is structurally related to guanidine, which consists of a single guanidine unit. Similar compounds include:
Guanidine: A simpler compound with one guanidine unit. It is less basic and has different chemical properties compared to this compound.
Metformin: A this compound derivative used as an antihyperglycemic agent. It has a similar mechanism of action but is more effective in regulating blood glucose levels.
Phenformin: Another this compound derivative that was used as an antihyperglycemic agent but was withdrawn from the market due to toxic effects.
Buformin: A this compound derivative with similar applications to metformin but with a different safety profile.
This compound is unique due to its strong basicity and ability to form stable complexes with metal ions. This makes it useful in various catalytic and coordination chemistry applications.
Eigenschaften
CAS-Nummer |
6882-47-9 |
|---|---|
Molekularformel |
C2H8N6 |
Molekulargewicht |
116.13 g/mol |
IUPAC-Name |
2-(diaminomethylideneamino)guanidine |
InChI |
InChI=1S/C2H8N6/c3-1(4)7-8-2(5)6/h(H4,3,4,7)(H4,5,6,8) |
InChI-Schlüssel |
ZILVNHNSYBNLSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NN=C(N)N)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)
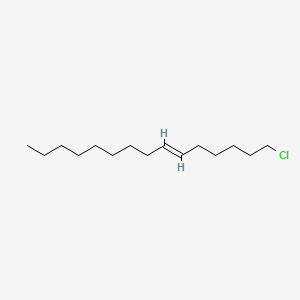
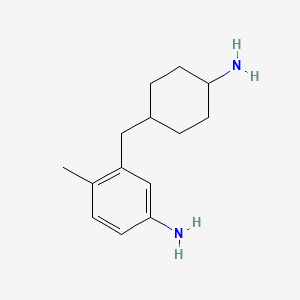
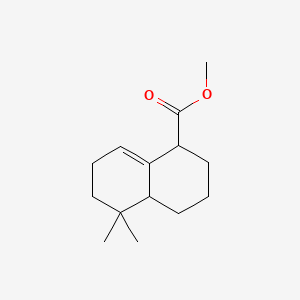

![2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid](/img/structure/B15175358.png)
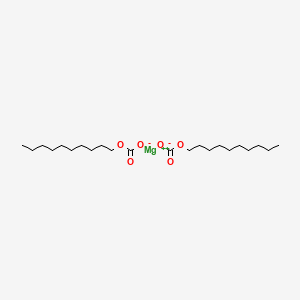
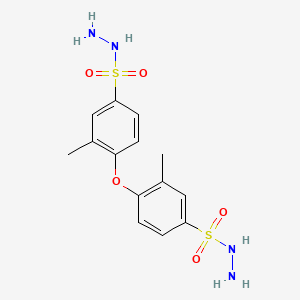
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-](/img/structure/B15175383.png)
